(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide
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Overview
Description
(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide is a complex organic compound that features a furan ring, a benzoxazole ring, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the furan and benzoxazole intermediates, followed by their coupling through a condensation reaction.
Synthesis of the Furan Intermediate: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a suitable amine under acidic conditions.
Synthesis of the Benzoxazole Intermediate: The benzoxazole ring can be synthesized by the condensation of an o-aminophenol with a carboxylic acid or its derivatives under dehydrating conditions.
Coupling Reaction: The final step involves the coupling of the furan and benzoxazole intermediates through a condensation reaction with an appropriate aldehyde or ketone, followed by the addition of the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives with nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide
- (2E)-3-[5-(4-methylphenyl)furan-2-yl]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide
Uniqueness
The uniqueness of (2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C29H23ClN2O3 |
---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
(E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C29H23ClN2O3/c1-17-4-11-27-25(14-17)32-29(35-27)21-8-6-19(3)24(16-21)31-28(33)13-10-22-9-12-26(34-22)20-7-5-18(2)23(30)15-20/h4-16H,1-3H3,(H,31,33)/b13-10+ |
InChI Key |
ATDQXQSUCMVXER-JLHYYAGUSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)/C=C/C4=CC=C(O4)C5=CC(=C(C=C5)C)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C=CC4=CC=C(O4)C5=CC(=C(C=C5)C)Cl |
Origin of Product |
United States |
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